molecular formula C23H32N4O3 B6117694 [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone

Cat. No.: B6117694
M. Wt: 412.5 g/mol
InChI Key: YDJOVRMZQGSNPC-UHFFFAOYSA-N
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Description

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of piperazine, oxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction between the oxazole derivative and 4-benzylpiperazine.

    Introduction of the piperidine ring: The final step involves the reaction of the intermediate with a methoxymethylpiperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.

    Reduction: Reduction reactions can be performed on the oxazole ring to yield corresponding alcohols or amines.

    Substitution: The benzyl group on the piperazine ring can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones, aldehydes, or carboxylic acids.

    Reduction: Products include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(hydroxymethyl)piperidin-1-yl]methanone
  • [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(ethylmethyl)piperidin-1-yl]methanone

Uniqueness

The unique combination of piperazine, oxazole, and piperidine rings in [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-29-17-20-8-5-9-27(15-20)23(28)21-18-30-22(24-21)16-26-12-10-25(11-13-26)14-19-6-3-2-4-7-19/h2-4,6-7,18,20H,5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJOVRMZQGSNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2=COC(=N2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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